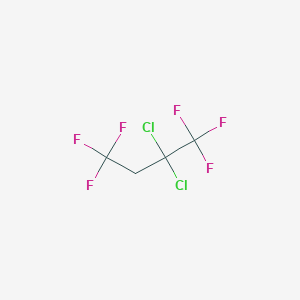

2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane

Description

Historical Development in Organofluorine Chemistry

Organofluorine chemistry emerged in the 19th century with pioneering work by Alexandre Borodin, who synthesized the first organofluorine compound via halogen exchange in 1862. The field expanded during the 1930s with industrial developments, such as the synthesis of chlorofluorocarbons (CFCs) like Freon, which laid the groundwork for fluorinated compounds. The compound 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane (CAS 162462-08-0) represents a hybrid structure combining chlorinated and fluorinated alkyl groups, reflecting advancements in halogenation techniques. Early synthetic routes for analogous compounds involved fluorination of chlorinated precursors using catalysts like antimony halides. By the 1990s, patents such as US5516951A and EP0682001 B1 detailed optimized methods for producing this compound via hydrogenation of hexafluoro-2-butene intermediates, highlighting its industrial relevance as a refrigerant and blowing agent.

The compound’s structure—C₄H₂Cl₂F₆—exemplifies the strategic substitution of hydrogen atoms with halogens to achieve thermal stability and chemical inertness, hallmarks of organofluorine chemistry. Its synthesis leverages the high electronegativity of fluorine and the steric shielding provided by multiple halogen atoms, which collectively enhance molecular stability.

Position within PFAS (Per- and Polyfluoroalkyl Substances) Classification

Per- and polyfluoroalkyl substances (PFAS) encompass synthetic chemicals characterized by carbon-fluorine bonds, which confer environmental persistence. While This compound contains both chlorine and fluorine, its classification within PFAS remains nuanced. The OECD defines PFAS as substances containing at least one perfluoroalkyl moiety (-CₙF₂ₙ₊₁-). This compound’s 1,1,1,4,4,4-hexafluorobutane backbone qualifies it as a partially fluorinated alkyl substance (PFAS subclass), distinct from fully fluorinated analogs like perfluorooctanoic acid (PFOA).

Table 1: Structural Comparison with Representative PFAS

| Compound | Formula | Fluorination Pattern | Classification |

|---|---|---|---|

| PFOA | C₈HF₁₅O₂ | Fully fluorinated chain | Perfluoroalkyl acid |

| 2,2-Dichloro-...butane | C₄H₂Cl₂F₆ | Partially fluorinated | Chlorofluoroalkane |

| GenX | C₆HF₁₁O₃ | Polyfluorinated ether | Fluorinated ether |

Properties

IUPAC Name |

2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-2(6,4(10,11)12)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOERTVADMVAHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371636 | |

| Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162462-08-0 | |

| Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves the gas-phase chlorination of 2-chloro-1,1,1,4,4,4-hexafluorobutane (HCFC-346mdf) using molecular chlorine (Cl₂) under thermal conditions. As described in WO2020/206322, this method employs a Hastelloy tube reactor (1/2 inch OD) with a 12-inch heated zone preheated to 300°C. HCFC-346mdf is fed at 3.1 standard cubic centimeters per minute (sccm), while chlorine gas is introduced at 11.6 sccm. The absence of a catalyst simplifies the process, relying solely on radical chain reactions initiated by thermal cleavage of Cl₂.

The chlorination occurs preferentially at the secondary carbon due to the stability of the resulting radical intermediate. The reaction proceeds via a free-radical mechanism:

Continuous operation for 13 hours yields a product mixture containing 90% HCFC-336mfa, with the remainder comprising unreacted starting material and trace byproducts.

Yield Optimization and Challenges

Key factors influencing yield include:

-

Temperature : Elevated temperatures (250–350°C) favor radical formation but risk over-chlorination.

-

Residence Time : Longer contact times increase conversion but may degrade the product.

-

Feed Ratio : A Cl₂:HCFC-346mdf molar ratio of 3.7:1 optimizes selectivity.

A notable limitation is the formation of polychlorinated derivatives, necessitating post-reaction distillation. The process avoids catalysts, reducing contamination risks but requiring precise temperature control.

Hydrochlorofluorination of E-1,1,1,4,4,4-Hexafluoro-2-Butene

Catalytic Addition of Chlorine

WO2015142981A1 discloses a method where E-1,1,1,4,4,4-hexafluoro-2-butene (E-1336mzz) reacts with chlorine in a liquid-phase reaction to form HCFC-336mfa. The reaction exploits the electron-deficient double bond of the butene derivative, facilitating electrophilic addition:

The stereochemistry of the starting material ensures regioselectivity, with chlorine adding across the double bond to yield the 2,2-dichloro isomer exclusively.

Precursor Synthesis

The E-1336mzz starting material is synthesized via a multi-step sequence:

-

Trifluoropropene Coupling : 3,3,3-Trifluoropropene reacts with carbon tetrachloride (CCl₄) to form 2,4,4,4-tetrachloro-1,1,1-trifluorobutane.

-

Fluorination : The tetrachloro intermediate is fluorinated using HF over a chromium oxide catalyst at 300°C, yielding E-1336mzz.

Multi-Step Synthesis via Fluorination and Isomerization

Gas-Phase Continuous Process

CN108727155B and Lookchem describe an integrated approach starting from 1,1,1-trifluorotrichloroethane (CF₃CCl₃):

Step 1: Hydrogen-Mediated Coupling

CF₃CCl₃ reacts with hydrogen at 200°C in a tubular reactor packed with Pd/C, producing 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene:

Step 2: Hydrodechlorination

The dichloro intermediate undergoes hydrodechlorination at 260°C with Ni-based catalysts, yielding 1,1,1,4,4,4-hexafluoro-2-butyne:

Step 3: Isomerization and Chlorination

The butyne is isomerized to Z-1,1,1,4,4,4-hexafluoro-2-butene over activated carbon at 400–600°C, followed by chlorination to HCFC-336mfa.

Yield and Scalability

This method achieves a 76% overall yield but requires complex separation steps to isolate intermediates. The gas-phase continuous design enhances scalability, making it suitable for industrial production.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing halogenated compounds.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 2,2-diiodo-1,1,1,4,4,4-hexafluorobutane, while reduction with lithium aluminum hydride can produce partially fluorinated butane derivatives.

Scientific Research Applications

2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.

Biology: The compound is used in studies involving the interaction of halogenated compounds with biological systems.

Medicine: Research on the potential therapeutic applications of fluorinated compounds often includes studies on this compound.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes and receptors by altering their conformation and function. The pathways involved in its action are often related to its ability to disrupt cellular processes through the formation of reactive intermediates.

Comparison with Similar Compounds

Key Research Findings

- Environmental Impact : Blends containing hexafluorobutene derivatives (e.g., R-514A) reduce GWP by >95% compared to R-123, aligning with global phasedown mandates .

- Toxicity Risks : Asymmetric dichlorohexafluorobutene isomers (e.g., 2,3-dichloro-2-butene) pose significant inhalation hazards, necessitating strict handling protocols .

- Synthetic Utility : Halogenation/dehydrohalogenation cascades of this compound yield fluorinated allenes and alkynes, valuable in materials science .

Q & A

Q. What are the recommended synthetic pathways for 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane, and how do reaction conditions influence yield?

The synthesis of halogenated fluorocarbons like this compound often involves halogenation/dehydrohalogenation cascades. For example, reacting 2,2-dichloro-1,1,1-trifluoroethane with copper in the presence of an amide solvent and 2,2'-bipyridine can yield hexafluorobutene derivatives . Base-mediated reactions (e.g., using KOH or NaNH₂) with precursors such as 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane may also produce allene intermediates, but side reactions like elimination or isomerization require precise temperature control (e.g., 0–25°C) to optimize selectivity .

Q. What spectroscopic methods are most effective for characterizing this compound?

Infrared (IR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. IR spectra in solution (2% CCl₄ or CS₂) reveal characteristic C-F and C-Cl stretching vibrations between 625–1330 cm⁻¹ and 1330–5000 cm⁻¹, respectively . Electron ionization MS provides molecular weight verification (e.g., m/z 198.494 for C₄HClF₆) and fragmentation patterns, with NIST databases offering reference spectra .

Q. What are the acute toxicity profiles of this compound, and what safety protocols are recommended for handling?

2-Chloro-1,1,1,4,4,4-hexafluorobutane, a structurally similar compound, exhibits high acute toxicity (rat LC₅₀ = 3 ppm/6 hours; human TCLO = 10 ppm/1 hour) via inhalation . While direct data on this compound is limited, analogous halogenated fluorocarbons require stringent precautions: use fume hoods, PPE (gloves, respirators), and real-time gas monitoring to mitigate exposure risks.

Advanced Research Questions

Q. How do impurities like 2,3-dichlorohexafluorobutene (CFC-1316) form during synthesis, and how can they be quantified?

Impurities such as cis/trans-2,3-dichlorohexafluorobutene (CFC-1316) may arise from incomplete halogenation or side reactions. Gas chromatography coupled with mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) is recommended for impurity profiling. NIST Standard Reference Database 69 provides validated methods for detecting fluorocarbon by-products .

Q. How do thermodynamic properties (e.g., vapor-liquid equilibria) of this compound influence its performance in refrigerant blends?

In blends like R-514A (a replacement for R-123), vapor-liquid equilibria (VLE) and bubble points are critical for assessing azeotropic behavior. Experimental measurements using PC-SAFT (Perturbed Chain Statistical Associating Fluid Theory) equations of state reveal near-zero temperature glide, ensuring stable performance in centrifugal chillers . Advanced setups require calibrated pressure cells and high-purity samples to minimize measurement errors.

Q. What contradictions exist in toxicity data for halogenated fluorocarbons, and how should researchers address them?

Discrepancies arise from isomer-specific toxicity (e.g., cis vs. trans isomers) and variability in exposure models. For instance, 2,3-dichlorohexafluorobutene isomers show differing acute toxicity profiles, necessitating isomer-resolved toxicology studies . Researchers should employ OECD guidelines for standardized testing and validate findings against in vitro assays (e.g., cytotoxicity in human lung cells) .

Q. What methodologies resolve phase behavior complexities in azeotrope-like mixtures containing hexafluorobutene derivatives?

For blends like E-1-chloro-3,3,3-trifluoropropene/E-1,1,1,4,4,4-hexafluoro-2-butene, phase diagrams are constructed using static or dynamic VLE apparatus. Azeotropic compositions (e.g., 50–70% hexafluorobutene by mass) are identified via isothermal dew-point measurements, with reproducibility ensured through NIST-traceable calibration .

Q. How does the introduction of chloro-fluoro substituents alter material properties in polymer applications?

While 2,2-dichloro substitution in biphenyl dianhydrides enhances polyimide rigidity and thermal stability (>400°C decomposition), analogous effects in fluorobutane derivatives remain understudied. Researchers should compare dielectric constants, glass transition temperatures (Tg), and mechanical strength between substituted and unsubstituted analogs using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.